2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
“2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, also known as DFPA, is a compound that has recently gained significant attention due to its potential applications. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular formula of DFPA is C17H14F2N2O2, and its molecular weight is 316.308. The structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Photophysical and Electrochemical Studies
A study on 1,1-Difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides highlighted the synthesis, structure, and photophysical and electrochemical properties of pyridine-based boron heterocycles. These compounds were characterized by various spectroscopy methods and demonstrated significant BSA-binding interactions, suggesting potential applications in sensing or biological targeting (Bonacorso et al., 2018).
Structural Analyses and Interaction Studies
Research on Short C–H⋯F interactions involving the 2,5-difluorobenzene group provided insights into the aggregation and complex C–F/C–H disorder. This study involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, revealing the influence of fluorine substitution patterns on molecular aggregation, which could be relevant for designing new compounds with specific physical or biological properties (Mocilac et al., 2016).
Potential Biological Applications
A study on Synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides explored the effect of fluorine substituents on glycosylation stereoselectivity. This research may indicate the potential of fluorine-substituted benzamides in medicinal chemistry, especially in the synthesis of complex molecules (Crich & Vinogradova, 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could potentially influence a broad spectrum of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a wide range of potential effects, including modulation of enzymatic activity, alteration of cellular signaling pathways, and direct interaction with cellular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Properties
IUPAC Name |
2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-13-6-2-7-14(19)16(13)17(23)20-11-4-1-5-12(10-11)21-9-3-8-15(21)22/h1-2,4-7,10H,3,8-9H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUDXJDATOERGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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